cIAP1 E3 ligase inhibitor D19
Description
Overview of the Ubiquitin-Proteasome System and E3 Ubiquitin Ligases
The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for the degradation of most intracellular proteins. nih.gov This process is critical for maintaining cellular homeostasis, controlling the cell cycle, and eliminating damaged or misfolded proteins. frontiersin.org The UPS involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. nih.govfrontiersin.org This tagging process, known as ubiquitination, marks the protein for degradation by the proteasome. nih.gov
Fundamental Mechanisms of Protein Ubiquitination
Protein ubiquitination is a three-step enzymatic process involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes. nih.govfrontiersin.org
Activation (E1): The process begins with the E1 enzyme activating a ubiquitin molecule in an ATP-dependent manner. nih.govmdpi.com
Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme. nih.govmdpi.com
Ligation (E3): The E3 ligase recognizes and binds to a specific substrate protein, facilitating the transfer of ubiquitin from the E2 enzyme to the target protein. nih.govmdpi.com
This process can be repeated to form a polyubiquitin (B1169507) chain, which serves as a strong signal for proteasomal degradation. nih.gov
Functional Diversity and Substrate Specificity of E3 Ligases
E3 ubiquitin ligases are the key determinants of substrate specificity within the UPS. mdpi.comtandfonline.com There are hundreds of different E3 ligases in humans, each responsible for recognizing a specific set of substrate proteins. embopress.org This specificity is crucial for the precise regulation of various cellular pathways. tandfonline.com The large number of E3 ligases highlights their importance in controlling the degradation of specific proteins involved in diverse cellular functions, from signal transduction to cell cycle control. tandfonline.comnih.gov The regulation of a single substrate by multiple E3 ligases has been observed, suggesting complex regulatory networks. tandfonline.com
Therapeutic Potential of E3 Ligase Modulation
The pivotal role of E3 ligases in protein degradation has made them attractive therapeutic targets, particularly in cancer. nih.govfrontiersin.org By modulating the activity of specific E3 ligases, it is possible to control the levels of oncoproteins and tumor suppressors. nih.gov For instance, inhibiting an E3 ligase that targets a tumor suppressor would lead to the stabilization and accumulation of that suppressor, thereby inhibiting cancer cell growth. researchgate.net This approach offers a targeted strategy for cancer therapy and has the potential to be used in combination with other treatments. nih.gov The development of small-molecule inhibitors and other modulators of E3 ligase activity is an active area of research. frontiersin.orgnih.gov
Structural and Functional Characteristics of cIAP1 E3 Ligase
cIAP1 is a multi-domain protein that functions as an E3 ubiquitin ligase. abcam.compnas.org Its activity is integral to the regulation of apoptosis and inflammatory signaling pathways. abcam.comnumberanalytics.com
Domain Architecture of cIAP1 (e.g., BIR, CARD, RING domains)
The structure of cIAP1 is characterized by several key domains that dictate its function:
Baculoviral IAP Repeat (BIR) domains: cIAP1 contains three tandem BIR domains at its N-terminus (BIR1, BIR2, and BIR3). abcam.compnas.org These domains are crucial for protein-protein interactions, including binding to other signaling molecules like TRAF2 and the apoptosis-inducer Smac/DIABLO. researchgate.netebi.ac.uk The BIR1 domain is primarily responsible for the interaction with TRAF2, while the BIR3 domain binds to Smac. researchgate.net
Ubiquitin-Associated (UBA) domain: This domain is responsible for binding to polyubiquitin chains. abcam.comebi.ac.uk
Caspase Recruitment Domain (CARD): The CARD domain is a protein-protein interaction module. stanford.eduembopress.org In cIAP1, the CARD domain is involved in promoting an auto-inhibited state by preventing RING dimerization. pnas.org
Really Interesting New Gene (RING) domain: Located at the C-terminus, the RING domain confers the E3 ubiquitin ligase activity to cIAP1. abcam.compnas.org It binds to the ubiquitin-charged E2 enzyme and facilitates the transfer of ubiquitin to the substrate protein. pnas.orgmdpi.com Dimerization of the RING domain is essential for the E3 ligase activity of cIAP1. stanford.edunih.gov
| Domain | Function | Key Interaction Partners |
|---|---|---|
| BIR1 | Protein-protein interactions | TRAF2 researchgate.net |
| BIR2 | Protein-protein interactions | Smac mimetics pnas.org |
| BIR3 | Binds pro-apoptotic proteins | Smac/DIABLO, Caspase-9 ebi.ac.uk |
| UBA | Binds polyubiquitin chains | Polyubiquitin ebi.ac.uk |
| CARD | Promotes auto-inhibition | - |
| RING | E3 ubiquitin ligase activity | E2-ubiquitin conjugating enzymes pnas.org |
Enzymatic Activity and Molecular Partners of cIAP1
As an E3 ubiquitin ligase, cIAP1 catalyzes the attachment of ubiquitin to target proteins, leading to their degradation or altered function. nih.gov cIAP1 can mediate the formation of different types of polyubiquitin chains, including K11, K48, and K63-linked chains, which have distinct cellular consequences. pnas.orgnih.gov For instance, K48-linked chains typically target proteins for proteasomal degradation, while K63-linked chains are often involved in signaling pathways. nih.gov
cIAP1's activity is tightly regulated and involves interactions with various molecular partners. A key partner is TRAF2 (TNF receptor-associated factor 2), which is required for cIAP1 to be recruited to certain receptor signaling complexes. mdpi.comcore.ac.uk The interaction between cIAP1 and TRAF2 is crucial for the regulation of NF-κB signaling. abcam.com
The discovery of the small-molecule inhibitor D19 has provided a valuable tool to probe the enzymatic activity of cIAP1. pnas.org D19 was identified through a high-throughput screen and specifically inhibits the E3 ligase activity of cIAP1. pnas.orgresearchgate.net It achieves this by binding directly to the RING domain of cIAP1, thereby interfering with its interaction with E2 enzymes. pnas.orgpnas.org This inhibition of cIAP1's E3 ligase activity has significant downstream effects. For example, D19 treatment leads to the stabilization of MAD1, a key antagonist of the oncoprotein c-MYC. pnas.orgpnas.org The stabilization of MAD1, in turn, promotes the degradation of c-MYC, suppressing its oncogenic functions. pnas.orgpnas.org Research has also led to the development of an improved analog of D19, named D19-14 , which shows enhanced potency in inhibiting cIAP1 and reducing c-MYC levels. pnas.orgprobechem.com
The mechanism of D19 is distinct from that of Smac mimetics, which are another class of IAP modulators. pnas.org While Smac mimetics activate the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and degradation, D19 directly inhibits the enzymatic function. pnas.orgpnas.org This highlights the complex regulation of cIAP1 and the potential for different therapeutic strategies targeting this protein.
Research Findings on D19
| Finding | Description | Reference |
| Mechanism of Action | D19 is a small-molecule inhibitor of cIAP1 E3 ligase activity. It binds to the RING domain of cIAP1, interfering with its interaction with E2 conjugating enzymes. | pnas.orgpnas.orgmolnova.com |
| IC50 Value | D19 inhibits cIAP1 auto-ubiquitination with an IC50 of 14.1 μM. | researchgate.netmolnova.com |
| Cellular Effects | D19 treatment leads to the stabilization of MAD1 protein and promotes the degradation of the oncoprotein c-MYC. pnas.orgpnas.orgresearchgate.net This results in the suppression of c-MYC oncogenic function and cancer cell proliferation. pnas.orgmolnova.com | |
| Specificity | D19 shows no effect on the autoubiquitination of BRCA1/BARD1. molnova.com It inhibits cIAP1 autoubiquitination with various E2s, including UbcH5a/b/c, UbcH6, and Ubc13/Uev1a. pnas.orgmolnova.com | |
| Improved Analog | An improved analog, D19-14, has been developed with increased potency in inhibiting cIAP1 and reducing c-MYC levels in vitro and in vivo. pnas.orgprobechem.com |
Physiopathological Roles of cIAP1 in Cellular Homeostasis and Disease
cIAP1 plays a pivotal role in maintaining cellular homeostasis by regulating a delicate balance between cell survival and death. numberanalytics.comencyclopedia.pub Its dysregulation has been implicated in a variety of pathological conditions, including cancer, inflammatory disorders, and neurodegenerative diseases. encyclopedia.pubmdpi.com
In the context of cancer, overexpression of cIAP1 is a common occurrence in many human malignancies, including pancreatic, liver, lung, and esophageal cancers. wikipedia.orgpnas.org This overexpression contributes to tumor progression by allowing cancer cells to evade apoptosis, a key mechanism of chemotherapy-induced cell death. patsnap.comspandidos-publications.com By inhibiting caspases, the primary executioners of apoptosis, and promoting pro-survival signaling pathways like NF-κB, cIAP1 helps cancer cells to survive and proliferate. wikipedia.orgnumberanalytics.compatsnap.com For instance, cIAP1 can mediate the activation of the proto-oncogene c-MYC by destabilizing its antagonist, MAD1. pnas.orgnih.gov
cIAP1's role in the NF-κB signaling pathway also links it to inflammatory diseases. mdpi.com Dysregulated NF-κB signaling is a hallmark of chronic inflammatory conditions. nih.gov For example, defective NOD signaling, in which cIAP1 is a key component, can trigger Crohn's disease. wikipedia.org Furthermore, cIAP1 is involved in the cellular response to endoplasmic reticulum (ER) stress, and its dysregulation can contribute to β-cell death in the context of lipotoxicity. nih.govresearchgate.net
Beyond its role in cell death and inflammation, cIAP1 is also important for the maintenance of endothelial cells and blood vessel homeostasis. wikipedia.org Mutations in the gene encoding cIAP1 can lead to defects in endothelial cell survival, resulting in hemorrhage and vascular regression. wikipedia.org
Rationale for Pharmacological Inhibition of cIAP1 E3 Ligase Activity
The frequent overexpression of cIAP1 in various cancers and its central role in promoting cell survival and therapeutic resistance provide a strong rationale for its pharmacological inhibition as a cancer therapy. patsnap.comnih.govpnas.org By targeting cIAP1, it is possible to restore the apoptotic potential of cancer cells, making them more susceptible to conventional treatments like chemotherapy. patsnap.comspandidos-publications.com
One approach to inhibiting cIAP1 is through the use of Smac mimetics, which mimic the endogenous IAP antagonist Smac/DIABLO. patsnap.com These molecules bind to cIAP1 and promote its auto-ubiquitination and degradation, thereby removing its inhibitory effect on apoptosis. patsnap.com However, research has also revealed a more nuanced approach: directly inhibiting the E3 ligase activity of cIAP1. pnas.org
The small-molecule inhibitor D19 was identified through a high-throughput screen as an inhibitor of cIAP1's E3 ligase activity. pnas.orgresearchgate.net Unlike Smac mimetics that lead to cIAP1 degradation, D19 binds to the RING domain of cIAP1 and interferes with its interaction with E2 ubiquitin-conjugating enzymes. pnas.orgnih.govmolnova.com This specific inhibition of the E3 ligase function of cIAP1 offers a distinct therapeutic strategy. For example, inhibiting cIAP1's E3 ligase activity with D19 has been shown to stabilize the c-MYC antagonist, MAD1, leading to the degradation of the oncoprotein c-MYC and suppression of cancer cell proliferation. pnas.orgmolnova.com This provides a potential strategy for targeting c-MYC-driven cancers, which have historically been challenging to treat. pnas.orgnih.gov
Furthermore, an improved analog of D19, named D19-14, has demonstrated even greater potency in inhibiting cIAP1 autoubiquitination and reducing c-MYC levels, showing efficacy in in vivo cancer models. pnas.orgprobechem.com The development of such specific inhibitors highlights the potential of targeting the enzymatic activity of cIAP1 as a promising avenue for cancer treatment. nih.gov
Detailed Research Findings on cIAP1 E3 Ligase Inhibitor D19
Table 1: Chemical and Biological Properties of this compound
| Property | Value | Source |
| Chemical Name | (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)benzo[b]thiophen-3-ol | molnova.com |
| Molecular Formula | C16H11N3OS2 | molnova.com |
| Molecular Weight | 325.404 g/mol | molnova.com |
| CAS Number | 380640-76-6 | molnova.com |
| IC50 for cIAP1 auto-ubiquitination | 14.1 µM | researchgate.netmolnova.com |
Table 2: In Vitro Effects of this compound
| Finding | Experimental System | Effect of D19 | Source |
| cIAP1 Autoubiquitination | In vitro ubiquitination assay | Dose-dependent inhibition | researchgate.net |
| cIAP2 Autoubiquitination | In vitro ubiquitination assay | Inhibition | researchgate.net |
| MAD1 Ubiquitination by cIAP1 | In vitro ubiquitination assay | Dose-dependent inhibition | researchgate.net |
| cIAP1-E2 Interaction | In vitro binding assay | Stabilizes the interaction | pnas.org |
| c-MYC Protein Levels | H1299 cells | Dose- and time-dependent reduction | pnas.orgresearchgate.net |
| MAD1 Protein Levels | H1299 cells | Increase | pnas.orgresearchgate.net |
| c-MYC/MAX vs. MAD1/MAX Dimerization | HEK293T cells | Decreased c-MYC/MAX binding, increased MAD1/MAX binding | pnas.org |
| Cancer Cell Proliferation | Various cancer cell lines | Inhibition | pnas.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
380640-76-6 |
|---|---|
Molecular Formula |
C16H11N3OS2 |
Molecular Weight |
325.4 |
IUPAC Name |
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H11N3OS2/c20-15-10-5-1-3-7-12(10)21-14(15)9-17-19-16-18-11-6-2-4-8-13(11)22-16/h1-9,20H,(H,18,19)/b17-9- |
InChI Key |
NJUBGVFAHILBQL-RQZCQDPDSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC3=NC4=CC=CC=C4S3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cIAP1 IN-D19; cIAP1-IN D19; cIAP1-IN-D19 |
Origin of Product |
United States |
Discovery and Early Characterization of Ciap1 E3 Ligase Inhibitor D19
Methodologies for Novel E3 Ligase Inhibitor Identification
The identification of novel E3 ligase inhibitors is a challenging area in drug discovery, primarily due to the difficulty in finding small-molecule ligands for the over 600 E3 ubiquitin ligases encoded by the human genome. scite.ai Various strategies have been employed to overcome this, ranging from high-throughput screening to fragment-based drug discovery. scite.aiastx.com
A crucial step in discovering inhibitors is the development of robust high-throughput screening (HTS) assays. For cIAP1, researchers developed a colorimetric assay to quantitatively measure its ubiquitination activity in vitro. nih.gov This assay cleverly uses the ATP consumption by the E1 ubiquitin-activating enzyme as an indirect measure of E3 ligase activity. nih.gov The pyrophosphate produced during E1-mediated ATP hydrolysis is converted to phosphate, which then forms a colorimetric complex with malachite green, allowing for quantitative measurement. nih.gov
Other HTS methodologies for E3 ligases in general include fluorescence-based assays that measure the proximity of the E3 to its substrate or to ubiquitin. nih.gov Another common technique involves immobilizing the E3 ligase or its substrate on a plate or beads, then adding the other reaction components to screen for inhibitory compounds. oncotarget.comnih.gov It is critical in these in vitro methods to perform secondary screens to ensure that any identified "hits" specifically target the E3 ligase and not the E1 or E2 enzymes involved in the ubiquitination cascade. oncotarget.comnih.gov More advanced techniques, such as those using electrochemiluminescence detection, have also been developed to measure the ubiquitylation of target proteins with high signal-to-background ratios, making them highly suitable for HTS campaigns. mesoscale.com
With reliable screening assays in hand, researchers can screen large collections of compounds to find potential inhibitors. For the discovery of cIAP1 inhibitors, a chemical library containing approximately 50,000 different compounds was screened. researchgate.netbiologie-journal.org This large-scale screening approach led to the identification of several molecules that could inhibit the autoubiquitination activity of cIAP1. biologie-journal.org In addition to synthetic chemical libraries, natural product collections have also been screened against cIAP1 domains. nih.gov Another powerful method is fragment-based drug discovery, where smaller, low-affinity "fragment" molecules are identified and then chemically optimized into more potent leads. astx.comacs.org This approach has been successfully used to identify non-peptidic fragments that bind to the BIR3 domains of both cIAP1 and the related X-linked inhibitor of apoptosis protein (XIAP). astx.com
Development of High-Throughput Screening Assays for cIAP1 Ubiquitination
Identification of D19 as a Potent Small-Molecule Inhibitor of cIAP1 E3 Ligase Activity
Through the screening of a chemical library of around 50,000 compounds, a small molecule designated D19 was identified as an inhibitor of cIAP1's E3 ligase activity. nih.govresearchgate.net D19 was found to inhibit the autoubiquitination of cIAP1 with a half-maximal inhibitory concentration (IC50) of 14.1 μM. researchgate.netmolnova.com Further studies confirmed this activity using radioactively labeled cIAP1, where D19 treatment resulted in an increase in the unmodified protein and a decrease in its polyubiquitinated forms. nih.govresearchgate.net
The mechanism of action for D19 involves direct binding to the RING domain of cIAP1. nih.govnih.govpnas.org This interaction interferes with the dynamic association between cIAP1 and its E2 ubiquitin-conjugating enzyme, which is necessary for the ubiquitin transfer process. nih.govnih.govscite.ai D19 was shown to inhibit cIAP1 autoubiquitination mediated by various E2 enzymes, including UbcH5a/b/c, UbcH6, and Ubc13/Uev1a. molnova.com Importantly, D19 also demonstrated inhibitory activity against cIAP2, the closest homolog of cIAP1, but did not affect the autoubiquitination of the BRCA1/BARD1 E3 ligase complex, indicating a degree of selectivity. nih.govresearchgate.netmolnova.com
Functionally, the inhibition of cIAP1 by D19 has significant downstream effects. Since cIAP1 mediates the degradation of MAD1, a key antagonist of the oncoprotein c-MYC, D19 treatment leads to the stabilization of MAD1. nih.govpnas.org This, in turn, promotes the proteasomal degradation of c-MYC. nih.govpnas.org In cell-based assays, D19 treatment caused a dose- and time-dependent decrease in c-MYC protein levels and a corresponding increase in MAD1 protein levels. pnas.org
| Property | Description | Source |
| Compound Name | cIAP1 E3 ligase inhibitor D19 | molnova.com |
| Source | Chemical library screening (~50,000 compounds) | researchgate.net |
| IC50 | 14.1 μM (for inhibition of cIAP1 auto-ubiquitination) | researchgate.netmolnova.com |
| Mechanism of Action | Binds to the RING domain of cIAP1, interfering with E2-E3 interaction. | nih.govnih.govpnas.org |
| Key Biological Effects | Inhibits cIAP1 and cIAP2 autoubiquitination. nih.govresearchgate.net Stabilizes MAD1 protein. pnas.org Promotes c-MYC degradation. pnas.org |
Development and Preclinical Evaluation of D19 Analogs
Following the identification and initial characterization of D19, efforts were made to develop improved analogs with enhanced potency and better pharmacological properties. nih.govscite.ai This optimization process is a standard part of drug development, aiming to create more effective therapeutic candidates. nih.gov
An improved analog of D19, named D19-14, was developed and evaluated. nih.govnih.govscite.ai D19-14 demonstrated a significantly enhanced ability to inhibit the autoubiquitination of cIAP1 and was more potent than the parent compound, D19, at reducing the protein levels of c-MYC in vitro. nih.govprobechem.com This increased potency in targeting the cIAP1/c-MYC axis translated to a greater ability to inhibit the proliferation of cancer cells. probechem.com
Preclinical evaluation showed that D19-14 possesses acceptable pharmacokinetic properties in vivo. probechem.com In a cancer xenograft model, D19-14 was effective at decreasing the levels of c-MYC protein within tumors, demonstrating its potential for in vivo efficacy. nih.govprobechem.com Like its predecessor, D19-14 functions by antagonizing c-MYC through the stabilization of the MAD1 protein. medkoo.com Its mechanism involves stabilizing the interaction between cIAP1 and its E2 enzyme, which impairs the dynamic process required for efficient ubiquitination. biologie-journal.org
| Feature | D19 | D19-14 | Source |
| cIAP1 Autoubiquitination Inhibition | Effective | More effective than D19 | nih.gov |
| c-MYC Protein Level Reduction | Potent | More potent than D19 | nih.govprobechem.com |
| Cancer Cell Proliferation Inhibition | Effective | More potent than D19 | probechem.com |
| In Vivo Efficacy | Not specified | Effective in reducing tumor c-MYC levels in a xenograft model | nih.govprobechem.com |
| Pharmacokinetics | Not specified | Acceptable in vivo properties | probechem.com |
Molecular Mechanism of Action of Ciap1 E3 Ligase Inhibitor D19
Direct Binding and Specificity Towards cIAP1
D19's inhibitory action is initiated by its direct and specific binding to the cIAP1 protein. nih.gov This interaction is not indiscriminate; rather, it targets a specific domain crucial for the protein's ligase function.
The binding of D19 to the cIAP1 RING domain is thought to induce or stabilize a specific conformation of the E2-E3 complex. pnas.org While the precise allosteric changes are still under investigation, the functional outcome is a disruption of the dynamic interactions required for efficient ubiquitin transfer. pnas.orgnih.gov Unlike Smac mimetics, which bind to the BIR3 domain and induce a conformational change that promotes cIAP1's E3 ligase activity and subsequent degradation, D19's binding to the RING domain serves to inhibit this activity. pnas.orgstanford.edu It is hypothesized that by stabilizing the cIAP1-E2 complex, D19 prevents the necessary dissociation and re-association steps required for progressive ubiquitination reactions. pnas.orgnih.gov This modulation of the protein's conformation is central to how D19 interferes with the ubiquitination cascade.
Interaction Site Identification: Binding to the RING Domain of cIAP1
Modulation of cIAP1 E3 Ubiquitin Ligase Activity
The binding of D19 to the cIAP1 RING domain directly translates into the modulation of its E3 ubiquitin ligase functions. This includes interference with the dynamics of the E2-cIAP1 interaction and the subsequent inhibition of both autoubiquitination and substrate ubiquitination.
A direct consequence of D19's interference with E2-cIAP1 dynamics is the inhibition of cIAP1's autoubiquitination. researchgate.netmolnova.com This has been demonstrated in various in vitro assays. D19 was identified from a screen of approximately 50,000 compounds for its ability to inhibit cIAP1 autoubiquitination, exhibiting an IC50 of 14.1 μM. researchgate.net This inhibitory effect was confirmed using radioactively labeled cIAP1, where D19 treatment led to a decrease in polyubiquitinated cIAP1 species. researchgate.net The inhibition of autoubiquitination is observed with multiple E2 enzymes that partner with cIAP1, including UbcH5a/b/c, UbcH6, and Ubc13/Uev1a. molnova.commolnova.com D19 is also effective at blocking cIAP1 autoubiquitination that is stimulated by Smac mimetics. pnas.orgnih.gov
Beyond inhibiting its own ubiquitination, D19 also prevents cIAP1 from ubiquitinating its downstream substrates. researchgate.netmolnova.com A key substrate of cIAP1 is the MYC antagonist, MAD1. researchgate.netpnas.org In vitro ubiquitination assays have shown that D19 dose-dependently inhibits the ubiquitination of MAD1 by cIAP1. researchgate.netpnas.org This leads to the stabilization of MAD1 protein levels in cells. pnas.orgnih.gov The specificity of D19's action is notable, as it does not affect the autoubiquitination of other E3 ligases like BRCA1/BARD1, nor does it impact p53 ubiquitination by MDM2 or total protein ubiquitination. nih.govnih.govmolnova.com This indicates that D19's inhibitory effect is selective for cIAP1 and its close homolog, cIAP2. researchgate.net
Research Findings on D19's Interaction with cIAP1
| Assay Type | Finding | Reference |
| Differential Scanning Fluorimetry (DSF) | D19 dose-dependently increased the melting temperature (Tm) of the cIAP1 RING domain, indicating direct binding and stabilization. | nih.gov |
| BioLayer Interferometry (BLI) | Showed a clear, dose-dependent interaction between D19 and the immobilized cIAP1 RING domain protein. | researchgate.netnih.gov |
| In Vitro Autoubiquitination Assay | D19 inhibits cIAP1 autoubiquitination with an IC50 of 14.1 μM. | researchgate.netmolnova.com |
| Radioactive Autoubiquitination Assay | Treatment with D19 led to an increase in unmodified cIAP1 and a decrease in polyubiquitinated forms. | researchgate.net |
| In Vitro Substrate Ubiquitination Assay | D19 dose-dependently inhibited the cIAP1-mediated ubiquitination of its substrate, MAD1. | researchgate.netpnas.org |
| Pull-down Assay | D19 enhanced the association between purified Flag-cIAP1 and GST-UbcH5b proteins. | researchgate.netpnas.org |
Cellular and Biological Consequences of Ciap1 E3 Ligase Inhibition by D19
Regulation of the c-MYC Oncogenic Pathway
The proto-oncogene c-MYC is a critical transcription factor that, when dysregulated, drives tumorigenesis by promoting cell proliferation and survival. pnas.org The inhibition of c-MYC has been a long-standing goal in cancer therapy. pnas.orgnih.gov The small-molecule inhibitor D19 targets c-MYC activity indirectly by modulating the E3 ubiquitin ligase cIAP1. pnas.orgscite.ai
Antagonism of c-MYC Oncogenic Function
D19 antagonizes the oncogenic function of c-MYC by disrupting a key regulatory axis. pnas.orgnih.gov Normally, cIAP1 mediates the degradation of MAD1, a primary antagonist of c-MYC. pnas.orgscite.ai By inhibiting cIAP1's E3 ligase activity, D19 prevents the ubiquitination and subsequent degradation of MAD1. nih.govpnas.org This leads to the accumulation of MAD1 protein, which in turn interferes with c-MYC's function. nih.gov The antagonism of c-MYC by D19 is a promising strategy for cancer treatment, as dysregulated c-MYC expression is a hallmark of many cancers and contributes to therapeutic resistance and metastasis. pnas.org
D19-Mediated Stabilization of MAD1 Protein, a c-MYC Antagonist
The core mechanism of D19's anti-c-MYC effect lies in its ability to stabilize the MAD1 protein. pnas.orgnih.gov cIAP1 acts as an E3 ubiquitin ligase for MAD1, targeting it for proteasomal degradation. nih.govresearchgate.net D19 binds to the RING domain of cIAP1, interfering with its ability to polyubiquitinate MAD1. nih.govpnas.org This inhibition of MAD1 ubiquitination leads to a significant increase in MAD1 protein levels within the cell. nih.govresearchgate.net As MAD1 levels rise, it competes with c-MYC for binding to their common partner, MAX. pnas.orgnih.gov The resulting increase in MAD1/MAX heterodimers occurs at the expense of c-MYC/MAX heterodimers, effectively suppressing c-MYC's transcriptional activity. nih.govnih.gov
Promotion of c-MYC Proteasomal Degradation
Beyond stabilizing MAD1, treatment with D19 also leads to the proteasomal degradation of c-MYC itself. pnas.orgnih.gov This effect is a downstream consequence of MAD1 stabilization. nih.gov The increased levels of MAD1 and the subsequent shift in dimer formation away from c-MYC/MAX leads to an accelerated turnover of the c-MYC protein. nih.govpnas.org This degradation is mediated by the proteasome, as demonstrated by experiments where the proteasome inhibitor MG132 blocked the D19-induced downregulation of c-MYC. nih.govresearchgate.net The ability of D19 to promote c-MYC degradation is dependent on the presence of both cIAP1 and MAD1. nih.gov
Impact on c-MYC Transcriptional Programs and Downstream Target Genes
By promoting the degradation of c-MYC and favoring the formation of inhibitory MAD1/MAX dimers, D19 effectively suppresses c-MYC-driven transcriptional programs. nih.govpnas.org Treatment of cancer cells with D19 has been shown to decrease the mRNA levels of several well-known c-MYC target genes, including ODC, CDCA7, BRCA1, and MSH2. nih.gov Conversely, D19 treatment leads to an upregulation of p21 mRNA, a gene whose transcription is typically repressed by c-MYC. nih.gov This modulation of c-MYC's transcriptional output underscores the functional consequences of cIAP1 inhibition by D19.
Comparison of D19's Anti-c-MYC Effects with Other c-MYC Inhibitors (e.g., JQ1)
The mechanism of D19 is distinct from other c-MYC inhibitors like JQ1, a BET bromodomain inhibitor. JQ1 acts by repressing the transcription of the MYC gene itself. nih.govnih.gov In a comparative study across eight cancer cell lines, D19 demonstrated broader efficacy, reducing c-MYC protein levels in all tested lines. In contrast, JQ1 was effective in only four of the eight cell lines. nih.gov This suggests that targeting cIAP1 with inhibitors like D19 may offer a more widely applicable strategy for inhibiting c-MYC in various tumor types. nih.gov While both D19 and JQ1 can diminish the mRNA levels of c-MYC target genes, D19 achieves this without altering MYC transcription, highlighting its unique post-transcriptional mechanism of action. nih.gov
Effects on Cell Proliferation and Survival Phenotypes
The inhibition of cIAP1 by D19, and its subsequent impact on the c-MYC pathway, translates into significant effects on cancer cell proliferation and survival. By stabilizing MAD1 and promoting c-MYC degradation, D19 effectively suppresses the oncogenic functions of c-MYC that drive cell growth. pnas.orgmolnova.com Research has shown that D19 and its more potent analog, D19-14, inhibit the proliferation of various cancer cell lines. nih.govpnas.org This anti-proliferative effect is a direct consequence of downregulating the c-MYC transcriptional program, which controls genes essential for cell cycle progression and metabolism. nih.govelifesciences.org
Furthermore, D19 has been shown to be effective in reducing c-MYC levels even in cells that are resistant to Smac mimetics, which are another class of IAP antagonists. pnas.orgnih.gov This suggests that D19 could be a valuable therapeutic agent in cancers that have developed resistance to other treatments. The ability of D19 to inhibit cancer cell growth has also been demonstrated in in vivo xenograft models, further supporting its potential as a therapeutic strategy. pnas.org
Table 1: Summary of D19's Effects on c-MYC Pathway and Cellular Phenotypes
| Cellular Process | Effect of D19 | Mechanism | Key Downstream Consequences |
|---|---|---|---|
| c-MYC Function | Antagonism | Inhibition of cIAP1 E3 ligase activity. pnas.orgnih.gov | Suppression of c-MYC-driven oncogenic activity. pnas.orgnih.gov |
| MAD1 Protein | Stabilization | Inhibition of cIAP1-mediated ubiquitination and degradation of MAD1. nih.govpnas.org | Increased MAD1/MAX dimer formation, reduced c-MYC/MAX dimers. nih.govnih.gov |
| c-MYC Protein | Proteasomal Degradation | Accelerated turnover as a consequence of MAD1 stabilization. nih.govpnas.org | Reduced cellular levels of c-MYC protein. nih.gov |
| c-MYC Transcription | Suppression of Target Genes | Decreased c-MYC/MAX heterodimer binding to target gene promoters. nih.gov | Downregulation of proliferative genes (ODC, CDCA7) and upregulation of repressive targets (p21). nih.gov |
| Cell Proliferation | Inhibition | Suppression of c-MYC's pro-proliferative transcriptional program. pnas.orgmolnova.com | Reduced growth of cancer cells in vitro and in vivo. pnas.orgnih.gov |
| Cell Survival | Inhibition | Disruption of c-MYC-mediated survival signals. pnas.org | Potential to overcome resistance to other cancer therapies. pnas.orgnih.gov |
Suppression of Cancer Cell Proliferation
The primary mechanism through which D19 suppresses cancer cell proliferation is by targeting the c-MYC oncogene, a master transcription factor that drives the growth and proliferation of many human cancers. nih.govnih.gov The E3 ubiquitin ligase cIAP1 promotes the activation of c-MYC by destabilizing MAD1, a crucial antagonist of c-MYC's function. nih.govnih.gov The inhibitor D19 disrupts this process. By binding to the RING domain of cIAP1, D19 inhibits its E3 ligase activity, which prevents the ubiquitination and subsequent degradation of MAD1. nih.govnih.govpnas.org The resulting stabilization of the MAD1 protein antagonizes c-MYC's oncogenic functions, leading to the degradation of c-MYC itself. nih.govmolnova.com This suppression of c-MYC activity effectively inhibits cancer cell proliferation. nih.govmolnova.com An improved analog of D19, known as D19-14, has demonstrated even greater potency in inhibiting cIAP1 autoubiquitination and reducing c-MYC protein levels, leading to more effective inhibition of cancer cell proliferation. nih.govprobechem.com
Research has shown that treatment with D19 leads to a decrease in the mRNA levels of c-MYC target genes involved in proliferation, such as ODC, CDCA7, BRCA1, and MSH2. nih.gov Conversely, the mRNA levels of the cell cycle inhibitor p21 were significantly increased following D19 treatment in multiple cell lines. nih.gov
Table 1: Effect of D19 on c-MYC Regulation and Downstream Targets
| Target Protein/Gene | Effect of cIAP1 Activity | Effect of D19 Inhibition | Consequence for Proliferation |
|---|---|---|---|
| MAD1 | Destabilized/Degraded | Stabilized nih.govnih.gov | Suppression |
| c-MYC | Activated/Stabilized | Degraded/Destabilized nih.govpnas.org | Suppression |
| ODC, CDCA7, BRCA1, MSH2 | Transcription Promoted | Transcription Diminished nih.gov | Suppression |
| p21 | Transcription Repressed | Transcription Elevated nih.gov | Suppression |
Modulation of Cellular Responsiveness to Other Anticancer Modalities
The cIAP1 inhibitor D19 can alter how cancer cells respond to other anticancer treatments, notably Smac mimetics. nih.govpnas.org Smac mimetics (e.g., LCL161, Birinapant) are another class of IAP antagonists that induce the degradation of cIAP1. pnas.orgpatsnap.com However, this process can also lead to a paradoxical increase in c-MYC protein levels in some cancer cells, potentially contributing to therapeutic resistance. nih.govnih.govpnas.org
D19 can counteract this effect. nih.govpnas.org Studies have shown that D19 is effective at reducing c-MYC levels even in cells treated with Smac mimetics. nih.gov By pre-incubating cells with D19 before treatment with Smac mimetics like LCL161 or Birinapant, the expected up-regulation of c-MYC is abolished. pnas.org This suggests that inhibiting the E3 ligase activity of cIAP1 with D19 is dominant over the effects of Smac mimetics that promote cIAP1's activity before its degradation. nih.gov This interplay indicates that D19 could be used in combination therapies to overcome resistance mechanisms and enhance the efficacy of other anticancer agents, particularly in tumors where c-MYC is a key driver of survival. patsnap.compnas.org
Influence on Cell Fate Pathways Beyond Apoptosis
While named for their role in apoptosis, IAP proteins, including cIAP1, are critical regulators of other cell fate pathways, such as necroptosis. nih.govf1000research.com Necroptosis is a form of programmed, caspase-independent cell death that is inflammatory in nature. acs.org The key mediators of this pathway are the receptor-interacting protein kinases, RIP1 and RIP3. nih.gov
cIAP1 plays a crucial role in preventing necroptosis by ubiquitinating RIP1, which inhibits its kinase activity and prevents the formation of the death-inducing "necrosome" complex with RIP3. nih.govmdpi.com Inhibition of cIAP1, for instance by Smac mimetics, can lead to the degradation of cIAP1, thereby removing this suppressive signal and sensitizing cells to TNF-induced necroptosis. nih.gov By directly inhibiting the E3 ligase activity responsible for RIP1 ubiquitination, D19 would similarly be expected to prevent this modification, potentially lowering the threshold for necroptosis induction. This positions D19 as a potential modulator of cell fate, capable of steering cells towards necroptotic death, particularly when apoptosis is blocked. embopress.org
Interplay with Key Intracellular Signaling Networks
The function of cIAP1 is deeply embedded in major intracellular signaling networks that control inflammation, immunity, and cell survival. Consequently, its inhibition by D19 has significant repercussions for these pathways.
Impact on NF-κB Signaling Pathways (Canonical and Non-Canonical)
cIAP1 is a pivotal regulator of both the canonical and non-canonical nuclear factor-κB (NF-κB) signaling pathways. mdpi.comnih.gov
Canonical NF-κB Pathway: This pathway is rapidly activated by stimuli such as TNFα and is crucial for cell survival. nih.govnih.gov cIAP1, through its E3 ligase activity, is essential for the ubiquitination of RIP1 within the TNF receptor 1 (TNFR1) signaling complex, a key step for the recruitment of downstream kinases and activation of the canonical NF-κB pathway. f1000research.commdpi.com By inhibiting the E3 ligase function of cIAP1, D19 is expected to suppress TNFα-mediated canonical NF-κB activation. nih.govresearchgate.net
Non-Canonical NF-κB Pathway: This pathway involves the processing of p100 to p52 and is regulated by the kinase NIK. nih.gov In resting cells, cIAP1 is part of a complex with TRAF2 and TRAF3 that constantly targets NIK for ubiquitination and proteasomal degradation, keeping the non-canonical pathway off. mdpi.comnih.govfrontiersin.org Smac mimetics, which cause the degradation of cIAP1, lead to the stabilization and accumulation of NIK, thereby strongly activating the non-canonical pathway. patsnap.comnih.gov The effect of D19, which inhibits cIAP1's enzymatic activity without necessarily causing its immediate degradation, is more nuanced. pnas.org By interfering with the E2-E3 interaction, D19's primary role is to block ubiquitination events, which could disrupt the degradation of NIK and potentially lead to an activation of the non-canonical pathway, though the dynamics may differ from those induced by Smac mimetics. nih.govpnas.org
Regulation of RIP1 Ubiquitination Dynamics and Downstream Signaling
Receptor-interacting protein 1 (RIP1) is a critical node in cell fate decisions, directing signaling towards either survival via NF-κB activation or death via apoptosis or necroptosis. acs.orgmdpi.com The ubiquitination status of RIP1, controlled by cIAP1, is a key determinant of these outcomes. nih.gov
cIAP1 is a direct E3 ubiquitin ligase for RIP1, conjugating various types of ubiquitin chains that act as a scaffold to assemble signaling complexes for NF-κB activation. mdpi.comnih.gov This ubiquitination also serves to inhibit the kinase activity of RIP1, which is required for it to initiate cell death programs. mdpi.com
The cIAP1 inhibitor D19 directly interferes with this process. By inhibiting the E3 ligase activity of cIAP1, D19 prevents the ubiquitination of RIP1. nih.govpnas.org This has two major consequences: first, it blocks the downstream signaling cascade leading to canonical NF-κB activation. nih.gov Second, it leaves RIP1 in an unmodified state, potentially freeing it to engage with other proteins to form cell death-inducing complexes. nih.govembopress.org
Table 2: Impact of D19 on Ubiquitination of Key Signaling Proteins
| Protein Substrate | cIAP1-Mediated Action | Effect of D19 Inhibition | Downstream Consequence |
|---|---|---|---|
| cIAP1 (autoubiquitination) | Promotes its own degradation (with Smac mimetics) | Inhibited (IC₅₀ of 14.1 μM) nih.govmolnova.comresearchgate.net | Stabilizes cIAP1 but blocks its function |
| MAD1 | K48-linked ubiquitination and degradation | Inhibited nih.govpnas.org | Stabilization of MAD1, suppression of c-MYC |
| RIP1 | K63- and linear-linked ubiquitination | Inhibited nih.govnih.gov | Inhibition of canonical NF-κB, potential for cell death |
| NIK | K48-linked ubiquitination and degradation | Inhibited mdpi.comnih.gov | Stabilization of NIK, activation of non-canonical NF-κB |
Involvement in Endoplasmic Reticulum Stress Response and CHOP Regulation
Recent findings have implicated cIAP1 in the cellular response to endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins. nih.gov A key mediator of apoptosis under prolonged ER stress is the transcription factor CHOP. nih.gov
Research has revealed that cIAP1 functions as an E3 ubiquitin ligase for CHOP, promoting its ubiquitination and subsequent proteasomal degradation. nih.gov This action of cIAP1 serves as a pro-survival mechanism, protecting pancreatic β-cells, for example, from ER stress-mediated lipotoxicity. nih.gov
By inhibiting the E3 ligase activity of cIAP1, D19 would disrupt this protective mechanism. Inhibition of cIAP1 prevents the degradation of CHOP, leading to its accumulation. nih.gov Elevated levels of the pro-apoptotic CHOP protein would then sensitize cells to death under conditions of ER stress. nih.gov Therefore, D19 is directly involved in regulating the cell's fate during the ER stress response by modulating the stability of CHOP.
Selectivity and Target Specificity in Biological Systems
The small-molecule compound D19 has been identified as an inhibitor of the E3 ubiquitin ligase activity of cellular inhibitor of apoptosis 1 (cIAP1). pnas.org Its mechanism and specificity have been a subject of detailed investigation to understand its biological consequences. D19 binds directly to the RING domain of cIAP1, which interferes with the dynamic interaction between cIAP1 and its associated E2 ubiquitin-conjugating enzyme. pnas.orgnih.govnih.gov This action impedes the polyubiquitination process, which requires multiple cycles of E2 binding and dissociation. nih.gov
Preferential Inhibition of cIAP1 Over Other IAP Family Members
D19 was discovered through a high-throughput screen designed to find inhibitors of cIAP1 autoubiquitination, where it demonstrated an IC₅₀ of 14.1 μM. nih.govresearchgate.net Research confirms that D19 also inhibits the autoubiquitination of cIAP2, which is the closest homolog to cIAP1. researchgate.net This indicates that while D19 is a potent inhibitor of cIAP1, its activity extends to at least one other closely related IAP family member.
Despite its activity against cIAP2, D19 exhibits a notable degree of selectivity. Studies have shown that the compound does not have a significant effect on total protein ubiquitination within cells. nih.govpnas.org Furthermore, D19 does not inhibit the ubiquitination of p53 by its E3 ligase, MDM2. nih.govpnas.org This demonstrates that the inhibitory action of D19 is not a general effect on the ubiquitin-proteasome system but is specific to certain E3 ligases. The mechanism of D19 is also distinct from that of Smac mimetics like LCL161 and Birinapant, which activate cIAP1's E3 ligase activity before its degradation, whereas D19 directly inhibits this activity. pnas.orgnih.gov An inactive analog, D19-Cl, fails to inhibit cIAP1, highlighting the specific structural requirements for the inhibitory effect. researchgate.net
cIAP1-Dependency of D19-Induced Biological Responses
The biological effects initiated by D19 are critically dependent on the presence and activity of cIAP1. pnas.orgresearchgate.net A primary consequence of cIAP1 inhibition by D19 is the stabilization of the MYC antagonist protein, MAD1. pnas.orgnih.gov cIAP1 normally mediates the ubiquitination and subsequent degradation of MAD1. researchgate.netresearchgate.net By inhibiting cIAP1, D19 blocks this process, leading to an increase in MAD1 protein levels. pnas.orgnih.gov
Crucially, this effect vanishes when cIAP1 is absent. In experiments using H1299 cells with cIAP1 genetically knocked down, or in mouse embryonic fibroblasts (MEFs) with a double knockout of cIAP1 and cIAP2, D19 was unable to increase MAD1 protein levels. nih.gov This provides direct evidence that cIAP1 is the essential mediator of D19's effect on MAD1 stabilization. nih.govpnas.org
The stabilization of MAD1 by D19 subsequently leads to the downregulation and proteasomal degradation of the oncoprotein c-MYC. pnas.orgpnas.org This downstream effect is also entirely dependent on cIAP1. In H1299 cells where cIAP1 was depleted using shRNA, D19 failed to reduce the levels of c-MYC protein. researchgate.net These findings collectively demonstrate that the biological responses induced by D19, particularly the stabilization of MAD1 and degradation of c-MYC, are mechanistically linked to and dependent on its targeted inhibition of cIAP1. pnas.orgresearchgate.net
Research Findings on cIAP1-Dependency of D19
The following table summarizes key experimental findings that demonstrate the biological effects of D19 are dependent on the presence of cIAP1.
| Biological Effect of D19 | Finding in Control Cells | Finding in cIAP1 Knockdown/Knockout Cells | Citation |
| MAD1 Protein Levels | D19 treatment leads to increased MAD1 protein levels. | D19 treatment has no effect on MAD1 protein levels. | nih.gov |
| c-MYC Protein Levels | D19 treatment leads to decreased c-MYC protein levels. | D19 treatment does not decrease c-MYC protein levels. | researchgate.net |
| MAD1 Ubiquitination | D19 inhibits the ubiquitination of MAD1 by cIAP1. | Not applicable; the mediator (cIAP1) is absent. | nih.gov |
Preclinical Research Methodologies and Experimental Findings
In Vitro Biochemical and Cellular Assay Systems
A variety of in vitro systems have been fundamental in characterizing the direct interaction of D19 with cIAP1 and its functional consequences at the molecular and cellular levels.
To ascertain the direct inhibitory effect of D19 on the enzymatic activity of cIAP1, researchers have utilized reconstituted ubiquitination assay systems with purified recombinant proteins. A colorimetric assay designed for high-throughput screening was developed to measure the E3 ligase activity of cIAP1 by quantifying ATP consumption by the E1 activating enzyme. nih.gov In this system, pyrophosphate, a byproduct of ATP hydrolysis, is converted into a colorimetric complex, allowing for the measurement of enzymatic activity. researchgate.net Through a screen of approximately 50,000 compounds, D19 was identified as an inhibitor of cIAP1 autoubiquitination. nih.govresearchgate.net
Further validation was achieved using assays with radioactively labeled components. In an in vitro autoubiquitination assay with ³⁵S-labeled cIAP1, treatment with D19 resulted in a dose-dependent increase in the unmodified cIAP1 protein and a corresponding decrease in its polyubiquitinated forms. nih.govresearchgate.net This demonstrated a direct inhibition of the enzyme's ability to ubiquitinate itself.
The inhibitory action of D19 was also tested on the ubiquitination of a known cIAP1 substrate, MAD1. Using ³⁵S-labeled MAD1 and purified GST-cIAP1, researchers observed that D19 dose-dependently inhibited the ubiquitination of MAD1. researchgate.netresearchgate.net Importantly, D19 exhibited selectivity, as it did not affect the autoubiquitination of the BRCA1/BARD1 E3 ligase complex. researchgate.netmolnova.com The inhibitory effect of D19 was also confirmed against cIAP2, a close homolog of cIAP1. nih.govresearchgate.net
| Assay Type | Target | Substrate | Key Finding | IC₅₀ Value |
|---|---|---|---|---|
| Colorimetric Pyrophosphate Assay | cIAP1 | Self (Autoubiquitination) | Inhibition of cIAP1 activity | 14.1 μM nih.govresearchgate.net |
| Radioactive (³⁵S) Assay | cIAP1 | Self (Autoubiquitination) | Dose-dependent inhibition | Not specified |
| Radioactive (³⁵S) Assay | GST-cIAP1 | MAD1 | Dose-dependent inhibition | Not specified |
| Radioactive Assay | BRCA1/BARD1 | Self (Autoubiquitination) | No effect observed | Not applicable |
To confirm a direct physical interaction between D19 and cIAP1, biophysical assays were conducted. Differential Scanning Fluorimetry (DSF) was employed to measure changes in the melting temperature (Tm) of the cIAP1 protein upon compound binding, which can indicate a direct interaction. nih.gov
| Assay Method | Protein Target | Key Finding |
|---|---|---|
| Differential Scanning Fluorimetry (DSF) | cIAP1 | Used to measure protein melting temperature changes to confirm interaction. nih.gov |
| BioLayer Interferometry (BLI) | cIAP1 RING Domain | Demonstrated a clear, dose-dependent binding of D19 to the RING domain. nih.govresearchgate.net |
The cellular consequences of cIAP1 inhibition by D19 were investigated in various cancer cell lines. Treatment of H1299 lung cancer cells with D19 led to a dose- and time-dependent decrease in the protein levels of the oncoprotein c-MYC, a key driver in many cancers. researchgate.net Concurrently, D19 treatment caused an increase in the protein levels of MAD1, a natural antagonist of c-MYC. researchgate.net
To determine if the increase in MAD1 protein was due to increased stability, protein synthesis was halted using cycloheximide (B1669411) (CHX). In the presence of CHX, cells treated with D19 showed a slower degradation of MAD1 protein compared to control cells, indicating that D19 stabilizes MAD1 by inhibiting its degradation. nih.govresearchgate.net The ability of D19 to suppress cancer cell proliferation and reduce c-MYC levels has been observed across a range of cancer cell lines. nih.govpnas.org
To confirm that D19 inhibits cIAP1-mediated ubiquitination within a cellular context, immunoprecipitation (IP) techniques were employed. HEK293T cells were engineered to overexpress Flag-tagged MAD1, HA-tagged ubiquitin (HA-Ub), and Myc-tagged cIAP1. nih.govresearchgate.net Following treatment with D19 and the proteasome inhibitor MG132 (to allow ubiquitinated proteins to accumulate), cell lysates were subjected to IP with an anti-Flag antibody to pull down MAD1. researchgate.net
To specifically detect ubiquitinated MAD1, the immunoprecipitates were denatured with SDS to disrupt protein complexes and then subjected to a second round of IP (re-IP) with the anti-Flag antibody. Subsequent western blotting with an anti-HA antibody revealed that D19 treatment significantly reduced the amount of polyubiquitinated MAD1. nih.govresearchgate.net These results demonstrate that D19 effectively inhibits the ubiquitination of MAD1 by cIAP1 in living cells. researchgate.net
Cell-Based Assays for Proliferation, Viability, and Protein Expression Analysis
Genetic Manipulation and Loss-of-Function Studies
To validate that the observed effects of D19 are specifically due to the inhibition of cIAP1, genetic loss-of-function studies were performed.
RNA interference (RNAi) was used to specifically reduce the expression of cIAP1 in cancer cells, thereby mimicking the effect of a highly specific inhibitor. H1299 cells were stably transfected with short hairpin RNA (shRNA) targeting cIAP1 (cIAP1 shRNA) or a non-targeting control shRNA. researchgate.netpnas.org
When these cIAP1-knockdown cells were treated with D19, the compound's ability to decrease c-MYC levels was significantly diminished compared to its effect in control cells. researchgate.netpnas.org This indicates that the D19-mediated reduction of c-MYC is dependent on the presence of cIAP1. researchgate.net Similarly, D19 failed to increase the protein levels of MAD1 in H1299 cells where cIAP1 was knocked down or in mouse embryonic fibroblasts (MEFs) that were genetically deficient for both cIAP1 and cIAP2 (double-knockout). nih.govpnas.org These genetic studies provide strong evidence that D19 exerts its cellular effects, including the stabilization of MAD1 and subsequent degradation of c-MYC, through the specific inhibition of cIAP1. nih.govresearchgate.netpnas.org
| Cell Line | Genetic Modification | Treatment | Outcome | Conclusion |
|---|---|---|---|---|
| H1299 | cIAP1 shRNA | D19 | Diminished ability of D19 to reduce c-MYC protein levels. researchgate.netpnas.org | The effect of D19 on c-MYC is cIAP1-dependent. |
| H1299 | cIAP1 shRNA | D19 | D19 was unable to increase MAD1 protein levels. nih.govpnas.org | The effect of D19 on MAD1 stability is cIAP1-dependent. |
| cIAP1/2 DKO MEFs | cIAP1/cIAP2 Double Knockout | D19 | D19 was unable to increase MAD1 protein levels. nih.govpnas.org | The effect of D19 on MAD1 stability is dependent on cIAP1/2. |
Application of RNA Interference (siRNA, shRNA) for cIAP1 Knockdown
In Vivo Preclinical Model Systems
The in vivo efficacy of D19 and its improved analog, D19-14, has been evaluated in various cancer xenograft models. These studies are crucial for determining the potential therapeutic utility of inhibiting cIAP1 E3 ligase activity in a whole-organism context.
In a subcutaneous xenograft model using EOL1 human eosinophilic leukemia cells, treatment with D19-14 resulted in a noticeable reduction in tumor growth. nih.gov This demonstrates that the inhibition of cIAP1 can suppress the proliferation of cancer cells in an in vivo setting. nih.govnih.gov Further research has shown that D19-14 is more potent than the original D19 compound in inhibiting cancer cell proliferation and effectively decreases c-MYC protein levels within the tumors of xenograft models. probechem.com
The therapeutic potential of targeting the cIAP1/c-MYC axis has been explored in a range of cancer types. Studies in gastric cancer xenograft models have also shown promising results. While the specific details of the D19 compound in these models are part of a broader investigation, the data supports the strategy of inhibiting IAP proteins to block c-MYC's oncogenic activity. nih.gov
It is important to note that the efficacy of cancer therapeutics can vary significantly between different preclinical models. For instance, studies with patient-derived xenograft (PDX) models of breast cancer have highlighted the differential responses to various treatments, underscoring the heterogeneity of the disease. nih.gov This variability emphasizes the need for robust preclinical evaluation across multiple, well-characterized models. nih.gov
Table 2: Efficacy of D19 and its Analogs in Cancer Xenograft Models
| Compound | Cancer Model | Xenograft Type | Key Efficacy Findings |
|---|---|---|---|
| D19-14 | EOL1 (Eosinophilic Leukemia) | Subcutaneous | Reduced tumor growth |
| D19/D19-14 | General Cancer Models | Xenograft | Inhibition of c-MYC oncogenic function |
| D19-14 | General Cancer Models | Xenograft | More potent inhibition of cancer cell proliferation than D19 |
Pharmacodynamic (PD) biomarkers are essential tools in preclinical and clinical drug development to confirm target engagement and understand the biological effects of a therapeutic agent. nih.govnih.gov In the context of the cIAP1 inhibitor D19, PD biomarker analysis in tumor tissues from xenograft models has been a key component of its preclinical evaluation.
The primary pharmacodynamic effect of D19 and its analog D19-14 is the modulation of the c-MYC pathway. nih.govnih.gov In vivo studies have successfully demonstrated that D19-14 effectively decreases the levels of c-MYC protein in tumor tissues from cancer xenograft models. probechem.com This provides direct evidence that the inhibitor reaches its target and exerts the intended biological effect within the tumor microenvironment.
The mechanism underlying this c-MYC reduction involves the stabilization of MAD1 protein, an antagonist of c-MYC. nih.govnih.gov By inhibiting the E3 ligase activity of cIAP1, D19 prevents the ubiquitination and subsequent degradation of MAD1. nih.gov The stabilized MAD1 can then effectively antagonize c-MYC function, leading to the degradation of c-MYC protein and the suppression of its oncogenic activities. nih.govnih.gov
The analysis of these biomarkers in tumor tissue is critical, as there can be significant differences in drug effects between tumor and surrogate tissues, such as peripheral blood mononuclear cells. nih.gov Therefore, direct measurement in the tumor provides the most relevant data on the drug's activity at the site of the disease. The use of such biomarkers helps to establish a clear relationship between target engagement and the downstream biological response, which is a cornerstone of modern, biomarker-driven cancer drug development. nih.govthetranslationalscientist.com
Table 3: Pharmacodynamic Biomarkers for D19 in Tumor Tissues
| Biomarker | Change Following D19/D19-14 Treatment | Biological Significance |
|---|---|---|
| c-MYC Protein | Decreased | Indicates inhibition of oncogenic driver pathway |
| MAD1 Protein | Stabilized/Increased | Confirms mechanism of action by antagonizing c-MYC |
| cIAP1 Autoubiquitination | Inhibited | Direct evidence of target engagement |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| cIAP1 E3 ligase inhibitor D19 |
| D19-14 |
| LCL161 |
| Smac mimetics |
| MAD1 |
| c-MYC |
| cIAP1 |
| cIAP2 |
| TNFR1 |
Future Research Directions and Broader Therapeutic Implications
Comprehensive Elucidation of Novel cIAP1 Substrates and Interacting Proteins
A critical area of future research is the continued identification and validation of the full spectrum of cIAP1 substrates and protein interaction partners. Cellular inhibitor of apoptosis 1 (cIAP1) is a multifaceted protein that, through its E3 ubiquitin ligase activity, regulates numerous cellular processes. nih.gov It is known to form a complex with TRAF2, which acts as an adaptor to bring cIAP1 close to its substrates. mdpi.commdpi.com Known substrates include key signaling molecules like Receptor-Interacting Protein Kinases (RIPK1, RIPK2, RIPK3, RIPK4) and TRAF3, which are central to inflammatory and cell death pathways. mdpi.commdpi.comencyclopedia.pubplos.org
The research leading to D19 was pivotal in uncovering the role of cIAP1 in destabilizing MAD1, a key antagonist of the proto-oncogene c-MYC. pnas.orgpnas.orgnih.gov By inhibiting cIAP1, D19 stabilizes MAD1, which in turn promotes the degradation of c-MYC, a master transcription factor that is a major driver of human cancer. pnas.orgpnas.orgnih.gov This discovery highlights how targeting cIAP1 can have profound effects beyond the canonical apoptosis pathways and provides a pharmacological strategy for targeting c-MYC-driven cancers. pnas.orgscite.ai
Future studies will likely employ advanced proteomic techniques, such as the recently developed E3-substrate tagging by ubiquitin biotinylation (E-STUB), to broadly and accurately identify cIAP1 targets in an unbiased manner. ludwigcancerresearch.org A database search for proteins with IAP-binding motifs has already suggested a vast number of potential partners involved in diverse cellular functions, including the DNA damage response and cell cycle regulation. encyclopedia.pub A comprehensive mapping of the cIAP1 interactome is essential for fully understanding its biological functions and predicting the full range of effects of its inhibition in different cellular contexts.
Development of Advanced cIAP1 E3 Ligase Inhibitors with Enhanced Specificity and Potency
The development of D19 has established a new paradigm for designing cIAP1 inhibitors. While Smac-mimetics (e.g., Birinapant, LCL161) function by binding to BIR domains and inducing cIAP1/2 auto-ubiquitination and degradation, D19 directly targets the RING domain to allosterically inhibit its E3 ligase activity without causing protein degradation. pnas.orgpnas.orgpatsnap.com This is achieved by interfering with the dynamic interaction between cIAP1 and its E2-conjugating enzyme. pnas.orgpnas.orgnih.gov
This mechanistic distinction is crucial and inspires the development of a new class of advanced inhibitors. Future drug discovery efforts will focus on:
Enhanced Potency and Specificity : Researchers have already developed an improved analog of D19, known as D19-14, with better pharmacological properties. pnas.orgnih.gov The goal is to create inhibitors with high selectivity for cIAP1 over other IAP family members, such as XIAP, to minimize off-target effects and better dissect the specific roles of each protein. acs.org Fragment-based ligand discovery (FBLD) is one powerful approach that has been successfully used to develop potent and selective ligands for IAPs. acs.org
Novel Mechanisms : The finding that stabilizing the E2-E3 enzyme interaction can be an effective inhibitory strategy provides a new blueprint for drug design. pnas.org This approach could be applied to other RING E3 ligases, which have historically been challenging targets. pnas.orgportlandpress.com
The ongoing development of next-generation IAP antagonists, such as APG-1387 and CUDC-427 (formerly GDC-0917), underscores the continued interest in this target class for cancer therapy. ascentage.comfiercebiotech.com
Exploration of Combination Therapeutic Strategies with D19
A significant frontier for the clinical application of cIAP1 inhibitors lies in combination therapies designed to achieve synergistic effects and overcome treatment resistance. ascopubs.orgaacrjournals.org The unique mechanism of D19 makes it an intriguing candidate for such strategies.
A key finding was that while Smac-mimetics can induce apoptosis, they also increase c-MYC protein levels by promoting cIAP1-mediated degradation of MAD1. pnas.orgnih.gov In contrast, D19 promotes c-MYC degradation. pnas.orgnih.gov This suggests a powerful therapeutic rationale for combining D19-like inhibitors with Smac-mimetics to simultaneously induce apoptosis and suppress c-MYC-driven oncogenesis. pnas.org
Broader combination strategies for IAP inhibitors are also under active investigation, including combinations with:
Immunotherapy : IAP inhibitors can modulate NF-κB signaling and other immune pathways, potentially enhancing the anti-tumor immune response and creating synergy with immune checkpoint inhibitors like anti-PD-1 antibodies. patsnap.comascopubs.orgbiospace.com
Chemotherapy and Targeted Agents : IAP inhibitors have been shown to sensitize cancer cells to conventional chemotherapies and other targeted drugs. patsnap.commdpi.comresearchgate.net For example, studies are exploring combinations of IAP antagonists with TRAIL receptor agonists or other small molecule inhibitors. ascentage.comresearchgate.net The ASCENT-04/KEYNOTE-D19 trial, for instance, is evaluating an antibody-drug conjugate plus pembrolizumab (B1139204) in triple-negative breast cancer. ascopubs.orgonclive.comgilead.comresearchgate.net
Future preclinical and clinical studies will be essential to determine the optimal combination partners and regimens for D19 and its analogs to maximize therapeutic benefit.
Investigation of cIAP1 Inhibition in Other Disease Contexts Beyond Cancer
The function of cIAP1 extends far beyond its role in cancer, suggesting that its inhibition could have therapeutic potential in a range of other diseases. nih.gov Dysregulation of cIAP1 has been implicated in inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govencyclopedia.pubsci-hub.sewikipedia.org
Inflammatory and Autoimmune Diseases : cIAP1 is a critical regulator of the NF-κB and MAPK signaling pathways, which are central to inflammation. nih.govmdpi.comencyclopedia.pub It is a key component of the TNF receptor signaling complex, where it ubiquitinates RIPK1 to promote pro-survival signaling and prevent cell death. researchgate.netpnas.org Dysregulated TNF signaling is a hallmark of chronic inflammatory conditions like rheumatoid arthritis and Crohn's disease. encyclopedia.pubwikipedia.org Therefore, modulating cIAP1 activity could be a strategy to treat these disorders.
Infectious Diseases : Research has shown that IAP antagonists may be useful in treating chronic infections such as Hepatitis B (HBV) and HIV. biospace.comsci-hub.se In HBV, IAP inhibitors may help clear the infection by inducing apoptosis in infected cells and enhancing anti-viral T-cell responses. biospace.com In latent HIV infection, cIAP1 helps maintain viral latency, and its inhibition could reactivate the virus, making it vulnerable to other therapies. sci-hub.se
Neurodegenerative Diseases : The RIPK1-mediated cell death and neuroinflammation pathways, which are regulated by cIAP1, have been linked to neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. nih.govpnas.org This raises the possibility that cIAP1 inhibitors could have neuroprotective effects.
Future research should explore the efficacy of specific cIAP1 E3 ligase inhibitors like D19 in preclinical models of these non-cancerous diseases.
Contribution of D19 Research to the General Understanding of E3 Ligase Biology and Drug Discovery Paradigms
The study of D19 has made a substantial contribution to the fundamental understanding of E3 ubiquitin ligase biology and the broader field of drug discovery. pnas.org E3 ligases represent a large and complex family of enzymes, with over 600 members in the human genome, but only a few have been successfully targeted with small molecules. northwestern.educreative-biolabs.comresearchgate.net
The discovery of D19 is significant for several reasons:
A Novel Inhibitory Mechanism : Prior to D19, most efforts to inhibit E3 ligases focused on blocking protein-protein interactions at the substrate receptor site or inducing ligase degradation. The research on D19 revealed that pharmacologically stabilizing the transient interaction between an E3 ligase (cIAP1) and its E2 enzyme can effectively shut down ubiquitin transfer. pnas.orgpnas.org This represents a new and potentially generalizable strategy for inhibiting RING-type E3 ligases. pnas.org
Expanding the "Druggable" Proteome : The success of D19 provides a proof-of-concept that it is possible to develop small molecules that allosterically modulate the enzymatic function of E3 ligases. This opens the door to targeting other E3 ligases that have been considered "undruggable." northwestern.edumdpi.com
Tool for Chemical Biology : D19 serves as a valuable chemical probe to dissect the distinct biological outcomes of inhibiting cIAP1's enzymatic activity versus inducing its degradation via Smac-mimetics. pnas.orgnih.govscite.ai This allows for a more nuanced understanding of the roles of cIAP1 in health and disease.
Compound and Protein Name Reference
| Name | Class/Type |
| D19 | cIAP1 E3 Ligase Inhibitor |
| D19-14 | Analog of D19 |
| cIAP1 (BIRC2) | E3 Ubiquitin Ligase |
| cIAP2 (BIRC3) | E3 Ubiquitin Ligase |
| XIAP (BIRC4) | Inhibitor of Apoptosis Protein |
| Smac (DIABLO) | Endogenous IAP Antagonist |
| Birinapant | Smac-mimetic / IAP Antagonist |
| LCL161 | Smac-mimetic / IAP Antagonist |
| APG-1387 | Smac-mimetic / IAP Antagonist |
| CUDC-427 (GDC-0917) | Smac-mimetic / IAP Antagonist |
| MV1 | cIAP1 Inhibitor |
| c-MYC | Proto-Oncogene / Transcription Factor |
| MAD1 | c-MYC Antagonist Protein |
| RIPK1, -2, -3, -4 | Receptor-Interacting Protein Kinases |
| TRAF2, TRAF3 | TNF Receptor-Associated Factors |
| Pembrolizumab (Keytruda) | Anti-PD-1 Immunotherapy |
| Sacituzumab govitecan (Trodelvy) | Antibody-Drug Conjugate |
Q & A
Q. What is the molecular mechanism by which D19 inhibits cIAP1 E3 ligase activity?
D19 binds to the RING domain of cIAP1, disrupting its interaction with E2 ubiquitin-conjugating enzymes. This interference prevents the transfer of ubiquitin to substrate proteins, thereby inhibiting cIAP1-mediated ubiquitination. Stabilization of MAD1, a c-MYC antagonist, and subsequent c-MYC degradation are key downstream effects .
Q. Which structural domains of cIAP1 are critical for D19's inhibitory function?
The RING domain of cIAP1 is essential for D19’s activity. Structural studies show that D19 binding induces conformational changes in the RING domain, blocking E2-E3 complex dynamics required for ubiquitination. In contrast, BIR3-targeting compounds (e.g., Smac mimetics) modulate cIAP1 through a distinct mechanism .
Q. What assays are recommended to validate cIAP1 E3 ligase inhibition by D19 in vitro?
- Ubiquitination assays : Measure reduced ubiquitin transfer to substrates like MAD1 using Western blotting or HTRF-based kits.
- Cellular MAD1 stabilization : Monitor MAD1 protein levels via immunoblotting after D19 treatment.
- Co-immunoprecipitation (Co-IP) : Assess disrupted cIAP1-E2 interactions in the presence of D19 .
Advanced Research Questions
Q. How does D19 compare to Smac mimetics in modulating cIAP1 activity and downstream oncogenic pathways?
D19 inhibits cIAP1’s E3 ligase activity, stabilizing MAD1 and promoting c-MYC degradation. In contrast, Smac mimetics bind the BIR3 domain, activate cIAP1’s ligase activity, and destabilize MAD1, leading to c-MYC accumulation. Researchers must consider these opposing effects when designing studies targeting c-MYC-driven cancers .
Q. What strategies are effective for optimizing D19 analogs (e.g., D19-14) in preclinical models?
- Pharmacokinetic profiling : Evaluate bioavailability and stability in xenograft models.
- Dose-response studies : Establish the minimum effective dose for c-MYC degradation without off-target effects.
- Combination therapies : Test synergy with chemotherapies targeting complementary pathways (e.g., apoptosis inducers) .
Q. How can researchers address contradictions in cIAP1's dual roles in cell survival and apoptosis?
cIAP1’s E3 ligase activity regulates both NF-κB signaling (pro-survival) and caspase degradation (anti-apoptotic). D19’s inhibition may disrupt these pathways, necessitating:
Q. What are the challenges in incorporating cIAP1 inhibitors like D19 into PROTAC design?
Unlike BIR3-targeting ligands (e.g., MeBS) used in SNIPERs/PROTACs, D19’s RING domain inhibition may reduce E3 ligase availability for substrate degradation. Researchers should:
Q. How does D19 affect cIAP1's non-canonical roles, such as in NF-κB signaling?
cIAP1 ubiquitinates RIP1 to activate NF-κB. D19-mediated inhibition may reduce RIP1 ubiquitination, attenuating NF-κB-driven survival. Validate using:
- RIP1 ubiquitination assays : Detect polyubiquitin chains via Co-IP.
- NF-κB transcriptional activity : Measure IL-6/TNF-α levels in treated cells .
Methodological Considerations
Q. What controls are essential when studying D19 in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
